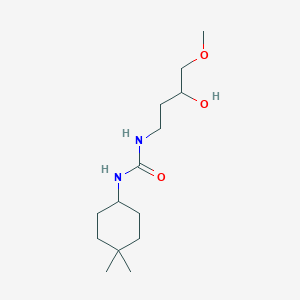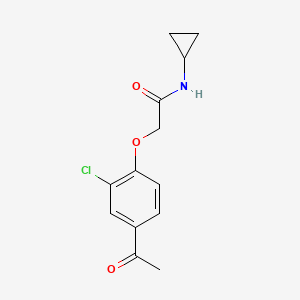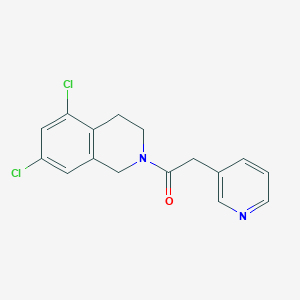
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide, also known as FP-Piperidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine in the brain. N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee has also been found to have affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including neuroprotection, pain modulation, and addiction.
Mecanismo De Acción
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee exerts its effects by binding to the DAT and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopaminergic neurotransmission. The exact mechanism of action of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee on the sigma-1 receptor is not fully understood, but it is believed to modulate the activity of this receptor, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee has been shown to have various biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity, induce hyperthermia, and enhance the reinforcing effects of cocaine. It has also been shown to have potential neuroprotective effects in models of Parkinson's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee is its high selectivity for the DAT, which makes it a valuable tool for studying the role of this protein in various physiological and pathological processes. However, its potency and selectivity may also pose some limitations, as high concentrations may lead to off-target effects. Additionally, the synthesis of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee. One area of interest is the development of novel DAT inhibitors based on the structure of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee. Another potential direction is the investigation of the role of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee in various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia. Additionally, the potential neuroprotective effects of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee in various models of neurodegenerative diseases warrant further investigation.
Métodos De Síntesis
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzaldehyde with 4-methyl-2-pyridinecarboxaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to form the desired N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-13-5-8-20-17(11-13)22-9-6-14(7-10-22)18(23)21-16-4-2-3-15(19)12-16/h2-5,8,11-12,14H,6-7,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMCEOWJFYAESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)
![2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7632131.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)



![3-bromo-5-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]benzamide](/img/structure/B7632178.png)
![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)
![Tert-butyl 3-(4,4,4-trifluorobutan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7632200.png)
![(2S,3S)-3-methyl-2-[[2-(5-methylthiophen-2-yl)acetyl]amino]pentanoic acid](/img/structure/B7632202.png)
![N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7632204.png)
![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)
